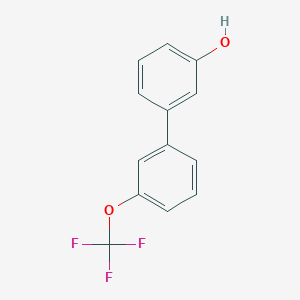

3-(3-Trifluoromethoxyphenyl)phenol

Description

Contextual Significance of Fluorinated Aromatic Scaffolds

The carbon-fluorine bond is exceptionally strong, contributing to the enhanced metabolic stability of many fluorinated drugs. mdpi.comacs.org This is a critical factor in drug design, as it can lead to compounds with longer half-lives and improved therapeutic efficacy. Furthermore, the high electronegativity of fluorine can alter the acidity and basicity of nearby functional groups, which in turn can affect a molecule's solubility, membrane permeability, and interactions with biological receptors. nih.govchemimpex.com

The trifluoromethyl group is a particularly powerful modulator of a molecule's properties. Its strong electron-withdrawing nature and significant steric bulk can influence reaction pathways and the conformational preferences of a molecule. mdpi.com These characteristics are leveraged in the design of agrochemicals, liquid crystals, and a wide array of pharmaceutical agents, including anticancer drugs, antidepressants, and anti-inflammatory agents. researchgate.nettandfonline.com

Key Properties Influenced by Fluorination:

| Property | Effect of Fluorination | Reference |

| Metabolic Stability | Increased due to the strength of the C-F bond. | mdpi.comacs.org |

| Lipophilicity | Can be modulated to enhance or decrease as needed. | nih.gov |

| Acidity/Basicity | Alters the pKa of nearby functional groups. | chemimpex.com |

| Binding Affinity | Can improve interactions with biological targets. | tandfonline.com |

| Bioavailability | Can be enhanced by altering physicochemical properties. | chemimpex.com |

Overview of Aryl Ether and Phenol (B47542) Derivatives in Advanced Organic Synthesis

Aryl ethers and phenols are fundamental structural motifs found in a vast number of naturally occurring and synthetic compounds. wikipedia.orgnih.gov Phenols, characterized by a hydroxyl group directly attached to an aromatic ring, are versatile precursors in chemical synthesis and are present in numerous biologically active molecules. libretexts.orgnih.gov They serve as key building blocks for pharmaceuticals, polymers, and food preservatives. libretexts.org

Aryl ethers, where the hydroxyl proton of a phenol is replaced by an organic substituent, are also of great importance. wikipedia.org The synthesis of aryl ethers is a critical transformation in organic chemistry, with methods like the Williamson ether synthesis and Ullmann condensation being classical examples. nih.gov More modern approaches often utilize transition metal-catalyzed cross-coupling reactions to form the aryl ether linkage under milder conditions. google.comorganic-chemistry.org

The synthesis of complex molecules often relies on the strategic use of phenol and aryl ether functionalities. For instance, in the synthesis of certain pharmaceutical intermediates, a trifluoromethylphenol can be reacted with a suitable partner to introduce the desired fluorinated moiety. google.com The development of efficient and selective methods for the synthesis of substituted phenols and aryl ethers remains an active area of research, as these compounds are crucial for accessing novel chemical space and developing new technologies. nih.govorganic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

3-[3-(trifluoromethoxy)phenyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O2/c14-13(15,16)18-12-6-2-4-10(8-12)9-3-1-5-11(17)7-9/h1-8,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMNXHCEZHSIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=CC=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609916 | |

| Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365426-96-6 | |

| Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 3 3 Trifluoromethoxyphenyl Phenol

Strategies for Carbon-Oxygen Bond Formation

The key challenge in synthesizing 3-(3-Trifluoromethoxyphenyl)phenol lies in the efficient and selective formation of the ether linkage between the two aromatic rings. Several modern synthetic methods can be employed to achieve this transformation, each with its own set of advantages and considerations. These methods primarily include transition metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and oxidative phenol (B47542) coupling.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and the synthesis of diaryl ethers is no exception. Palladium, copper, and nickel complexes are prominent catalysts for these transformations, offering mild reaction conditions and broad functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig etherification, represent a powerful tool for the synthesis of diaryl ethers. wikipedia.org In a potential synthesis of this compound, this reaction would involve the coupling of 3-bromophenol (B21344) with 3-(trifluoromethoxy)phenol (B139506) in the presence of a palladium catalyst and a suitable base. Alternatively, the coupling of 1-bromo-3-(trifluoromethoxy)benzene (B1268021) with 3-methoxyphenol, followed by deprotection of the methoxy (B1213986) group, could also yield the desired product. The choice of phosphine (B1218219) ligands is crucial for the success of these reactions, with bulky, electron-rich ligands often providing the best results.

A general representation of a palladium-catalyzed synthesis is shown below:

Reaction Scheme for Palladium-Catalyzed Synthesis

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Product |

| 3-Bromophenol | 3-(Trifluoromethoxy)phenol | Pd(OAc)₂ | Buchwald-type phosphine | NaOtBu | Toluene | This compound |

| 1-Bromo-3-(trifluoromethoxy)benzene | 3-Methoxyphenol | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 3-Methoxy-3'-(trifluoromethoxy)biphenyl |

The Chan-Lam coupling reaction provides an alternative, often milder, approach to C-O bond formation. organic-chemistry.orgwikipedia.org This copper-catalyzed reaction typically utilizes a boronic acid as the arylating agent and can be performed under aerobic conditions. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 3-(trifluoromethoxy)phenylboronic acid with 3-hydroxyphenol. organic-chemistry.orgwikipedia.org Copper(II) acetate (B1210297) is a commonly used catalyst, often in the presence of a base like pyridine (B92270) or triethylamine. organic-chemistry.org

A representative Chan-Lam coupling is depicted in the following table:

Reaction Scheme for Chan-Lam Coupling

| Aryl Boronic Acid | Phenol | Copper Source | Base | Solvent | Atmosphere | Product |

| 3-(Trifluoromethoxy)phenylboronic acid | 3-Hydroxyphenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Air | This compound |

Recent studies have shown that a variety of bidentate ligands can be employed to improve the yields of Chan-Lam couplings, particularly for sterically hindered or electronically deactivated substrates. nih.gov

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. The Suzuki-Miyaura coupling, traditionally used for C-C bond formation, can also be adapted for the synthesis of diaryl ethers. In this context, a nickel catalyst could be used to couple an aryl halide with a phenoxide. For the target molecule, this could involve the reaction of 1-bromo-3-(trifluoromethoxy)benzene with a pre-formed 3-phenoxymagnesium halide (a Grignard reagent) in the presence of a nickel catalyst. Phenoxyimine-based nickel catalysts have shown promise in related C(sp²)–C(sp³) couplings. princeton.edunih.gov

A plausible Nickel-catalyzed Suzuki-type reaction is outlined below:

Reaction Scheme for Nickel-Catalyzed Suzuki Cross-Coupling

| Aryl Halide | Organometallic Reagent | Nickel Catalyst | Ligand | Solvent | Product |

| 1-Bromo-3-(trifluoromethoxy)benzene | 3-Phenoxymagnesium bromide | NiCl₂(dppp) | dppp | THF | This compound |

Nucleophilic Substitution Reactions with Fluorinated Substrates

Nucleophilic aromatic substitution (SNAr) provides a classical yet effective method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The trifluoromethoxy group, being strongly electron-withdrawing, can facilitate the SNAr reaction. nih.gov A potential route to this compound would involve the reaction of a 3-halophenol (where the halogen is ortho or para to an activating group) with a 3-trifluoromethoxyphenoxide. nih.gov The reaction is typically carried out in a polar aprotic solvent in the presence of a base to generate the phenoxide nucleophile. libretexts.org

The general mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the leaving group to form the final product. libretexts.org

General Conditions for Nucleophilic Aromatic Substitution

| Aryl Halide (Activated) | Nucleophile | Base | Solvent | Temperature |

| 1-Fluoro-3-nitro-5-(trifluoromethoxy)benzene | 3-Hydroxyphenol | K₂CO₃ | DMF | High |

| 1-Chloro-3-nitro-5-(trifluoromethoxy)benzene | 3-Hydroxyphenol | NaH | DMSO | High |

Oxidative Phenol Coupling Methodologies for Aryl-Aryl Linkages

Oxidative coupling of phenols offers a direct and atom-economical approach to the synthesis of biaryl structures. wikipedia.org This method mimics biosynthetic pathways and can be catalyzed by various transition metal complexes, including those of iron, copper, and vanadium. wikipedia.org In the context of synthesizing this compound, this would be a cross-coupling reaction between phenol and a derivative of 3-(trifluoromethoxy)phenol. A significant challenge in oxidative cross-coupling is controlling the regioselectivity and preventing the formation of undesired homocoupled products. nih.govnih.gov

Recent advances have focused on the development of catalytic systems that can achieve high selectivity in unsymmetrical phenol couplings. nih.gov These methods often employ a stoichiometric oxidant in conjunction with the catalyst. nih.gov

Examples of Oxidative Coupling Systems

| Phenol 1 | Phenol 2 | Catalyst/Oxidant | Key Feature |

| Phenol | 3-(Trifluoromethoxy)phenol | Vanadium-based catalyst | Direct C-C bond formation |

| Phenol | 3-(Trifluoromethoxy)phenol | Iron(III) chloride | Cost-effective oxidant |

| Phenol | 3-(Trifluoromethoxy)phenol | Copper/diamine complex | Mimics enzymatic processes |

Targeted Introduction of Trifluoromethoxy and Trifluoromethyl Moieties

The introduction of trifluoromethoxy (OCF3) and trifluoromethyl (CF3) groups into aromatic systems is a key step in the synthesis of this compound. These groups significantly influence the electronic properties and bioavailability of the molecule.

The direct trifluoromethylation of aryl halides using reagents like CuCF3 has been extensively studied. A combined experimental and computational study revealed a nonradical mechanism involving the oxidative addition of the aryl halide to the Cu(I) center as the rate-determining step. acs.org The reaction is second order, being first order in each reactant. acs.org Interestingly, a pronounced "ortho effect" is observed, where ortho-substituted aryl halides exhibit enhanced reactivity. acs.orgacs.org This effect is attributed to the stabilizing coordination of the ortho-substituent to the copper center in the transition state and the steric bulk of the substituent which weakens the Ar-X bond. acs.org The fluoroform-derived CuCF3 reagent is particularly effective and operates best without additional ligands. acs.orgorganic-chemistry.org

An alternative to direct trifluoromethylation is the derivatization of pre-existing trifluoromethylphenyl compounds. For instance, 3-(trifluoromethyl)phenyl benzyl (B1604629) ether can be prepared and subsequently debenzylated to yield the corresponding phenol. google.com This indirect approach can be advantageous when direct substitution patterns are difficult to achieve. The synthesis of 3-(3-Trifluoromethylphenyl)propanal, a precursor for the drug Cinacalcet, involves a Mizoroki–Heck cross-coupling reaction starting from 1-bromo-3-(trifluoromethyl)benzene. researchgate.net

Novel Synthetic Routes and Process Optimization

Modern organic synthesis emphasizes efficiency and sustainability, leading to the development of one-pot transformations and cascade reactions.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of time, resources, and waste reduction. For example, a one-pot strategy for the synthesis of 3-fluoroflavones involves the fluorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones followed by cyclization and dehydration. nih.gov Similarly, a three-component reaction under ultrasound irradiation has been developed for the synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone. nih.gov

Cascade reactions, where a single event triggers a series of subsequent transformations, can rapidly build molecular complexity. nih.govnih.gov These can be initiated by nucleophilic or electrophilic species and are prevalent in the biosynthesis of natural products. nih.gov20.210.105 The synthesis of aspidophytine, for instance, involves a reductive condensation that forms three new rings and four new sigma bonds in a single cascade sequence. 20.210.105 Such strategies hold immense potential for the efficient construction of complex molecules like this compound.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, a branch of chemistry that utilizes mechanical energy from methods like ball milling to initiate and sustain chemical reactions, presents a compelling green alternative to traditional solvent-based methods. rsc.orgrsc.org This solvent-free approach is gaining traction for its efficiency, reduced waste, and potential to create novel reaction pathways. acs.org The synthesis of diaryl ethers, such as this compound, is primarily achieved through a C-O cross-coupling reaction, a transformation well-suited to mechanochemical adaptation.

While specific research focusing exclusively on the mechanochemical synthesis of this compound is not extensively documented, the principles can be effectively demonstrated through analogous copper-catalyzed Ullmann-type diaryl ether syntheses performed under mechanochemical conditions. These reactions provide a strong model for how this specific compound could be synthesized.

A key strategy involves the coupling of an appropriate aryl halide with a phenol. For instance, the synthesis could be envisioned by reacting 3-iodophenol (B1680319) with 1-bromo-3-(trifluoromethoxy)benzene or, alternatively, 3-bromophenol with 1-iodo-3-(trifluoromethoxy)benzene (B177675) in the presence of a copper catalyst and a base, all within a ball milling apparatus.

Recent studies have highlighted the efficacy of copper-catalyzed C-O coupling reactions promoted by techniques such as electromagnetic milling. rsc.org These methods enable the efficient synthesis of various diaryl ethers without the need for solvents or external heating, often within a short reaction time. rsc.org The process demonstrates broad substrate scope and is tolerant of various functional groups, making it a viable pathway for complex molecules. rsc.org

Detailed research into mechanochemical C-O coupling provides critical insights into the reaction parameters. Key variables include the choice of catalyst, base, ligand, milling frequency, and reaction time. A 2025 study detailed a novel copper-catalyzed C-O coupling reaction using electromagnetic milling, which proceeds efficiently without solvent and at ambient temperature. rsc.org This approach successfully produced a range of diaryl ethers, demonstrating the method's robustness and potential for gram-scale synthesis. rsc.org The use of a specific oxalic diamide-derived ligand was shown to be highly effective for promoting C-O bond formation in the solid state. rsc.org

The data below, derived from studies on analogous diaryl ether syntheses, illustrates the typical conditions and outcomes of mechanochemical C-O coupling reactions.

Table 1: Exemplary Conditions for Mechanochemical Copper-Catalyzed Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst (mol%) | Base | Milling Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenol | CuI (10) | Cs₂CO₃ | 2 | 95 | rsc.org |

| 4-Iodotoluene | 4-Methoxyphenol | Cu₂O (5) | K₃PO₄ | 3 | 91 | rsc.org |

| 1-Bromo-4-nitrobenzene | Phenol | Cu(acac)₂ (10) | K₂CO₃ | 1.5 | 88 | rsc.org |

| 4-Bromobenzonitrile | o-Cresol | Cu(OTf)₂ (5) | Cs₂CO₃ | 2.5 | 85 | nih.govumass.edu |

This table is illustrative, based on data for analogous diaryl ether syntheses to show the potential reaction conditions for the target compound.

The successful synthesis of a wide array of diaryl ethers using these solvent-free, mechanochemical methods strongly supports the viability of this approach for producing this compound. The methodology aligns with the principles of green chemistry by minimizing solvent waste and energy consumption, offering a significant advantage over classical solution-phase synthesis. rsc.orgacs.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 3-Iodophenol |

| 1-Bromo-3-(trifluoromethoxy)benzene |

| 3-Bromophenol |

| 1-Iodo-3-(trifluoromethoxy)benzene |

| Iodobenzene |

| Phenol |

| 4-Iodotoluene |

| 4-Methoxyphenol |

| 1-Bromo-4-nitrobenzene |

| 4-Bromobenzonitrile |

| o-Cresol |

| 2,6-Dimethylphenol |

| Copper(I) Iodide (CuI) |

| Copper(I) Oxide (Cu₂O) |

| Copper(II) Acetylacetonate (Cu(acac)₂) |

| Copper(II) Triflate (Cu(OTf)₂) |

| Cesium Carbonate (Cs₂CO₃) |

| Potassium Phosphate (K₃PO₄) |

| Potassium Carbonate (K₂CO₃) |

Iii. Chemical Reactivity and Functionalization of 3 3 Trifluoromethoxyphenyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity, influencing the molecule's acidic properties and its susceptibility to electrophilic attack on the phenol (B47542) ring.

Acid-Base Characteristics and Phenolate (B1203915) Anion Formation

Phenols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenolate anion. wikipedia.orglibretexts.org In the case of 3-(3-Trifluoromethoxyphenyl)phenol, the trifluoromethoxy group on the adjacent phenyl ring exerts an electron-withdrawing inductive effect, which can influence the acidity of the phenolic proton. The pKa of a phenol is a measure of its acidity, and the presence of electron-withdrawing groups typically lowers the pKa, making the phenol more acidic. libretexts.orglibretexts.org The formation of the phenolate anion is a critical step in many reactions, as the negatively charged oxygen atom is a potent nucleophile. wikipedia.org

The formation of the phenolate anion from this compound can be achieved by treatment with a suitable base, such as sodium hydroxide. wikipedia.orgbyjus.com This deprotonation generates a highly reactive nucleophile that can participate in various subsequent reactions.

Electrophilic Aromatic Substitution on the Phenol Ring

The hydroxyl group of a phenol is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. wikipedia.orgbyjus.comlibretexts.org This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, stabilizing the intermediate arenium ion. libretexts.orgbyjus.com

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Treatment with dilute nitric acid can introduce a nitro group at the ortho and para positions. byjus.com

Halogenation: Phenols react readily with halogens, such as bromine, even in the absence of a Lewis acid catalyst, to yield mono- or poly-halogenated products. byjus.comlibretexts.org

Friedel-Crafts Reactions: While the hydroxyl group can interfere with traditional Friedel-Crafts catalysts, modifications such as using the phenoxide ion can facilitate these reactions. libretexts.org For instance, the Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion with carbon dioxide, a weak electrophile. byjus.comlibretexts.org

For this compound, the directing effect of the hydroxyl group would favor electrophilic attack at the positions ortho and para to it on the phenolic ring. The trifluoromethoxyphenyl group, being a meta-director itself, would have a less direct influence on the regioselectivity of substitution on the first ring.

Transformations Involving the Trifluoromethoxy Group

The trifluoromethoxy group (OCF3) is known for its high stability. However, under specific conditions, the carbon-fluorine bonds within this group can be functionalized.

Radical-Anion Mediated Cleavage and Functionalization

Radical-anion intermediates can play a role in the cleavage and functionalization of strong chemical bonds. The generation of ketyl radicals from carbonyl compounds via single-electron transfer (SET) is a known process. rsc.org In some cases, radical reactions can lead to the cleavage of C-O bonds. For instance, the treatment of a difluorocyclobutanol with low-valent titanium can lead to homolytic C-O bond cleavage to form a radical intermediate. acs.org

The trifluoromethyl group can also participate in radical reactions. acs.org The trifluoromethyl radical can be generated from various precursors and can add to unsaturated systems. nih.gov While direct radical-anion mediated cleavage of the trifluoromethoxy group in this compound is not explicitly detailed in the provided results, the principles of radical chemistry suggest potential pathways for its transformation under specific reductive conditions.

Intermolecular and Intramolecular Reaction Pathways

The dual functionality of this compound allows for a range of intermolecular and intramolecular reactions. Intermolecular interactions, such as hydrogen bonding, are significant in the behavior of phenolic compounds. utwente.nlutwente.nl The phenolic hydroxyl group can act as a hydrogen bond donor, influencing the molecule's physical properties and its interactions with other molecules in solution. utwente.nl

Intramolecular reactions could potentially occur if a suitably positioned reactive group is introduced into the molecule. For example, cyclization reactions are common in substituted phenols, often catalyzed by acids. researchgate.net While no specific intramolecular reactions for this compound were found, the fundamental reactivity of its functional groups suggests that such transformations could be designed and executed.

Participation in Oxidative Coupling Processes

Oxidative coupling of phenols is a fundamental transformation in organic synthesis, enabling the formation of C-C and C-O bonds to construct complex molecular architectures, including biphenols and polycyclic ethers. nih.gov This process generally involves the oxidation of the phenol to a phenoxy radical, which can then couple with another phenol molecule or radical. nih.gov

The reactivity of a phenol in oxidative coupling is highly dependent on its oxidation potential and the distribution of spin density in the resulting phenoxy radical. The presence of the electron-withdrawing trifluoromethoxy group at the meta-position of one of the phenyl rings in this compound is expected to increase its oxidation potential compared to unsubstituted phenol. This makes the initial oxidation step more challenging.

While specific studies detailing the oxidative coupling of this compound are not extensively documented in the reviewed literature, general principles of phenol oxidative coupling allow for predictions of its behavior. The coupling can proceed through various pathways, leading to different regioisomers. The primary coupling products are typically ortho-ortho, para-para, or ortho-para C-C coupled biphenols, as well as C-O coupled ethers. The regioselectivity is governed by the steric and electronic effects of the substituents on the phenolic rings.

Table 1: Potential Products from the Oxidative Homocoupling of this compound

| Coupling Type | Product Structure | Expected Regioselectivity |

| C-C Coupling | Biphenol derivatives | Coupling is expected to occur at the positions ortho and para to the hydroxyl group. The trifluoromethoxy group introduces steric hindrance and modifies the electron density, influencing the preferred coupling sites. |

| C-O Coupling | Diphenyl ether derivatives | Formation of a C-O bond between the phenoxy radical and another phenol molecule. This pathway is often less favored than C-C coupling but can be promoted under specific catalytic conditions. |

The choice of catalyst and reaction conditions is crucial in directing the outcome of oxidative coupling reactions. nih.gov A variety of transition metal complexes and enzymatic systems are known to catalyze these transformations, each with its own selectivity profile. rsc.org For a substrate like this compound, catalysts capable of overcoming the higher oxidation potential would be necessary to achieve efficient coupling.

Role in Photoredox Catalysis and Radical Chemistry

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of chemical bonds under mild conditions, often proceeding through radical intermediates. nih.gov The trifluoromethoxy group is a valuable substituent in medicinal chemistry, and photoredox catalysis has provided novel methods for the introduction of this moiety and for the functionalization of trifluoromethoxylated compounds. nih.govbeilstein-journals.org

The involvement of this compound in photoredox catalysis can be envisioned in two primary ways: as a substrate for radical reactions or as a component that influences the properties of a photocatalyst or a reacting molecule.

As a substrate, the phenolic C-H bonds of this compound can be targeted for functionalization. The trifluoromethoxy group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic attack but can direct functionalization in radical reactions. The generation of a phenoxy radical from this compound under photoredox conditions would open up pathways for various coupling reactions.

Furthermore, the trifluoromethoxy group itself can be the subject of photoredox-mediated transformations. While the C-O bond in the trifluoromethoxy group is generally stable, radical reactions targeting other parts of the molecule can be influenced by its presence. For instance, the trifluoromethoxyphenyl moiety can be a component of more complex molecules undergoing photoredox-catalyzed cyclizations or cross-coupling reactions.

The study of radical reactions involving phenols is crucial for understanding their antioxidant properties and their role in various chemical and biological processes. nih.gov The trifluoromethoxy substituent in this compound will modulate its reactivity towards radicals. The electron-withdrawing nature of the CF3O- group affects the stability and reactivity of any adjacent radical centers and influences the hydrogen-donating ability of the phenolic proton.

Table 2: Potential Photoredox-Catalyzed Reactions Involving Trifluoromethoxylated Aromatics

| Reaction Type | Description | Relevance to this compound |

| C-H Trifluoromethoxylation | Direct introduction of a trifluoromethoxy group onto an aromatic ring using a photoredox catalyst and a trifluoromethoxyl radical source. nih.govbeilstein-journals.org | While the target compound is already trifluoromethoxylated, this chemistry highlights the generation and reactivity of trifluoromethoxyl radicals, which could potentially react with the phenolic part of the molecule. |

| Radical Coupling Reactions | The phenoxy radical of this compound, generated via photoredox catalysis, could participate in cross-coupling reactions with other radical species. | This would allow for the formation of new C-C, C-N, or C-S bonds at the positions ortho or para to the hydroxyl group. |

| Decarboxylative Alkylation | Photoredox-catalyzed decarboxylation of carboxylic acid derivatives to generate alkyl radicals that can add to aromatic systems. | A derivative of this compound containing a carboxylic acid could undergo such reactions to introduce alkyl groups. |

Iv. Spectroscopic and Structural Elucidation of 3 3 Trifluoromethoxyphenyl Phenol and Derivatives

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

In the FT-IR spectrum of a phenolic compound, a characteristic broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration, with the broadening resulting from hydrogen bonding. libretexts.org The C-O stretching vibration of the phenol (B47542) typically appears in the 1200-1260 cm⁻¹ region. For 3-(3-trifluoromethoxyphenyl)phenol, strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethoxy group are expected in the 1100-1200 cm⁻¹ range. cdnsciencepub.com The aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. For biphenyl (B1667301) and its derivatives, a notable Raman band corresponding to the inter-ring C-C stretching mode is observed around 1285 cm⁻¹. acs.orgacs.org The position of this band can be sensitive to the substitution pattern and the dihedral angle between the two aromatic rings. The symmetric stretching of the CF₃ group also gives rise to a characteristic Raman signal. nih.gov

Table 3: Characteristic Vibrational Frequencies for Related Compounds

| Functional Group/Vibration | Technique | Approximate Wavenumber (cm⁻¹) | Reference |

| Phenolic O-H Stretch | FT-IR | 3200-3600 (broad) | libretexts.org |

| Aromatic C-H Stretch | FT-IR | 3000-3100 | |

| Aromatic C=C Stretch | FT-IR/Raman | 1450-1600 | |

| Phenolic C-O Stretch | FT-IR | 1200-1260 | |

| C-F Stretch (in CF₃ group) | FT-IR | 1100-1200 | cdnsciencepub.com |

| Biphenyl Inter-ring C-C Stretch | Raman | ~1285 | acs.orgacs.org |

This table summarizes key vibrational bands that would be expected in the spectra of this compound based on data from similar compounds.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for phenols include the loss of CO and CHO radicals. For this compound, fragmentation involving the cleavage of the C-O bond of the ether linkage and loss of the trifluoromethoxy group or parts of it would also be expected. For the related 3-(trifluoromethyl)phenol, the molecular ion peak is observed at m/z 162. nih.gov

X-ray Crystallography and Solid-State Structure Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. X-ray crystallography stands as the definitive method for determining this arrangement, providing detailed insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

As of the latest available data, a single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. The challenges in obtaining a suitable single crystal, which is a prerequisite for X-ray diffraction analysis, can often be a limiting factor in such determinations. nih.gov

However, the structural analysis of closely related derivatives offers valuable insights into the likely conformational preferences and intermolecular interactions that may be present in this compound. The study of these derivatives illuminates how the constituent functional groups, such as the trifluoromethoxy and hydroxyl groups, influence the crystal packing and molecular geometry.

A pertinent example is the Schiff base derivative, (E)-2-[(3-Fluorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol, which incorporates a trifluoromethoxy-substituted phenol ring. The crystal structure of this compound has been determined, providing a useful model for understanding the solid-state behavior of this class of molecules. nih.gov

Detailed Research Findings from a Derivative

The X-ray investigation of (E)-2-[(3-Fluorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol reveals that the molecule exists in the phenol-imine tautomeric form in the solid state. nih.gov A strong intramolecular hydrogen bond is observed between the hydroxyl proton and the imine nitrogen atom (O–H···N). nih.gov This interaction is a dominant feature that significantly influences the molecule's conformation.

The molecule is nearly planar, with a very small dihedral angle of 2.14(13)° between its two benzene (B151609) rings. nih.gov This planarity is a key structural feature that facilitates efficient crystal packing.

Crystallographic Data for (E)-2-[(3-Fluorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol

The following table summarizes the key crystallographic data and refinement details for this derivative. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₉F₄NO₂ |

| Molecular Weight | 299.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.016 (2) |

| b (Å) | 10.985 (2) |

| c (Å) | 10.027 (2) |

| β (°) | 98.95 (3) |

| Volume (ų) | 1311.7 (3) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 296 |

| R-factor | 0.057 |

| wR-factor | 0.133 |

Selected Bond Lengths and Angles

The internal geometry of the molecule, particularly around the key functional groups, provides insight into the electronic and steric effects at play.

| Bond | Length (Å) | Angle | Value (°) |

| N1–C7 | 1.269 (5) | O1–H1···N1 | 146 (4) |

| O1···N1 | 2.618 (3) |

The N1–C7 bond length is typical for a double bond, confirming the imine character. nih.gov The geometry of the strong intramolecular hydrogen bond is also detailed in the table. nih.gov

The study of such derivatives underscores the importance of non-covalent interactions, particularly hydrogen bonding, in dictating the solid-state architecture of substituted phenols. While the precise crystal structure of this compound remains to be determined, the analysis of related compounds provides a solid foundation for predicting its structural characteristics. Further research to obtain single crystals of the parent compound is necessary for a complete understanding of its three-dimensional structure.

V. Computational and Theoretical Investigations of 3 3 Trifluoromethoxyphenyl Phenol

Quantum Chemical Studies (DFT, Ab Initio)

Quantum chemical studies are fundamental to predicting the intrinsic properties of a molecule in its ground state. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy. For molecules of this size, DFT, particularly with hybrid functionals like B3LYP, offers a good balance of accuracy and computational cost, while ab initio methods like Møller–Plesset perturbation theory (MP2) can provide higher accuracy. scirp.orgresearchgate.netsysrevpharm.org

Geometry optimization is a computational process to find the coordinates of the atoms that correspond to a minimum on the potential energy surface, representing the most stable conformation of the molecule. mdpi.comresearchgate.net For biphenyl (B1667301) systems like 3-(3-Trifluoromethoxyphenyl)phenol, a key geometric parameter is the dihedral angle between the two phenyl rings. Due to steric hindrance between the rings, biphenyl itself is not planar but twisted. utah.edulibretexts.org The introduction of substituents alters this angle. DFT calculations on various substituted biphenyls show that the dihedral angle can vary significantly depending on the nature and position of the substituents. jcsp.org.pkacs.org For this compound, the lack of bulky ortho-substituents would likely result in a dihedral angle similar to that of biphenyl in the gas phase (around 44-45°). utah.edu

The electronic structure is profoundly influenced by the substituents. The hydroxyl (-OH) group on one ring is an electron-donating group, increasing the electron density of that ring. Conversely, the trifluoromethoxy (-OCF₃) group on the other ring is strongly electron-withdrawing. This electronic push-pull character creates a significant molecular dipole moment and modulates the reactivity and interaction potential of the molecule. jcsp.org.pkopensciencepublications.com Analysis of the frontier molecular orbitals (FMOs) typically shows that the Highest Occupied Molecular Orbital (HOMO) is localized primarily on the electron-rich phenol (B47542) ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the electron-deficient trifluoromethoxyphenyl ring. scirp.orgresearchgate.net This separation has significant implications for its electronic transitions and reactivity. researchgate.net

| Parameter | Predicted Value / Description | Basis of Prediction |

|---|---|---|

| Inter-ring Dihedral Angle (C-C-C-C) | ~40-50° | Analogous to unsubstituted and meta-substituted biphenyls. utah.edujcsp.org.pk |

| C-O (Phenol) Bond Length | ~1.36 Å | Typical value for phenols in DFT studies. researchgate.net |

| C-O (Ether) Bond Length | ~1.37 Å | Based on calculations for methoxybenzenes. nih.gov |

| C-F Bond Length | ~1.34 Å | Typical C-F bond lengths in trifluoromethyl groups. nih.gov |

| HOMO Energy | Relatively High (~ -6.0 to -7.0 eV) | Primarily localized on the phenol ring due to the electron-donating -OH group. scirp.orgresearchgate.net |

| LUMO Energy | Relatively Low (~ -1.0 to -2.0 eV) | Primarily localized on the trifluoromethoxyphenyl ring due to the electron-withdrawing -OCF₃ group. scirp.orgresearchgate.net |

| HOMO-LUMO Gap | ~4.0-5.0 eV | Indicates high kinetic stability. researchgate.net |

| Dipole Moment | Significant, oriented from the phenol ring towards the trifluoromethoxyphenyl ring. | Resulting from the opposing electronic nature of the substituents. scirp.orgjcsp.org.pk |

DFT calculations are a reliable method for predicting the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of molecules. scirp.orgresearchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a harmonic vibrational analysis can be performed, yielding frequencies that correspond to specific bond stretches, bends, and torsions. scirp.org These predicted spectra can aid in the interpretation of experimental data. For this compound, characteristic frequencies can be predicted for the O-H stretch of the phenol, the C-O stretches of the phenol and ether linkages, and the strong C-F stretches of the trifluoromethoxy group. researchgate.netnih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information on the energies of electronic transitions, which are often from the HOMO to the LUMO. researchgate.netscirp.org Machine learning approaches, trained on databases of DFT-computed electronic descriptors, are also emerging as a rapid method for predicting spectroscopic properties. acs.org

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Reference/Notes |

|---|---|---|---|

| O-H stretch | ~3600 (free), ~3200-3500 (H-bonded) | Medium-Broad | Position is highly sensitive to hydrogen bonding. researchgate.netnih.gov |

| Aromatic C-H stretch | 3000 - 3100 | Weak-Medium | Typical for aromatic rings. scirp.org |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong | Multiple bands expected. researchgate.net |

| C-O stretch (Phenol) | 1200 - 1260 | Strong | Characteristic of the phenol moiety. researchgate.net |

| C-O stretch (Aryl Ether) | 1240 - 1280 (asymmetric), 1020-1080 (symmetric) | Strong | Characteristic of the aryl-O-CF₃ linkage. nih.gov |

| C-F stretch | 1100 - 1250 | Very Strong | Multiple strong bands are characteristic of the -CF₃ group. nih.gov |

Analysis of Non-Covalent Interactions

Non-covalent interactions are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For this compound, several types of non-covalent interactions are computationally significant.

Aryl-aryl or π-stacking interactions are a dominant non-covalent force in aromatic systems. These can manifest in various geometries, such as parallel-displaced or T-shaped, driven by a balance of electrostatic and dispersion forces. chemrxiv.orgchemrxiv.orgnih.gov Substituents play a crucial role in tuning the strength and geometry of these interactions. rsc.org Conventional models posit that interactions are enhanced between electron-rich and electron-poor aromatic rings. acs.org

In this compound, the phenol ring is electron-rich due to the -OH group, while the trifluoromethoxyphenyl ring is electron-poor due to the -OCF₃ group. This electronic disparity strongly favors a face-to-face stacking arrangement (either parallel-displaced or cofacial), which maximizes the favorable electrostatic interaction between the quadrupole moments of the two rings. acs.orgacs.org This type of interaction between a fluorinated and a non-fluorinated ring is often referred to as a polar-π or perfluoroaryl-aryl interaction and is known to be significantly stronger than stacking between two benzene (B151609) rings. researchgate.netaip.org Computational studies using Symmetry-Adapted Perturbation Theory (SAPT) can dissect the interaction energy into its fundamental components: electrostatics, exchange-repulsion, induction, and dispersion, confirming that both electrostatic and dispersion forces are key drivers for such interactions. chemrxiv.orgrsc.org

C-H···π interactions are a form of weak hydrogen bond where a C-H bond acts as a donor to an electron-rich π-system. researchgate.net These interactions, though individually weak, can collectively contribute significantly to molecular conformation and crystal packing. acs.orgpyvot.tech In this compound, both intramolecular and intermolecular C-H···π interactions are possible. Intramolecularly, C-H bonds from one ring can interact with the face of the other ring, helping to stabilize the twisted conformation. Intermolecularly, C-H bonds can interact with the π-systems of neighboring molecules, influencing the solid-state architecture. acs.org Computational studies show that the primary attractive force in these interactions is London dispersion, with a smaller electrostatic contribution. researchgate.netnih.gov

Intramolecular hydrogen bonds (IMHBs) form when a hydrogen bond donor and acceptor are present within the same molecule in a sterically favorable arrangement, typically forming a five- or six-membered ring. nih.govmdpi.com In this compound, the hydrogen bond donor is the phenolic -OH group. Potential acceptors would be the oxygen or fluorine atoms of the trifluoromethoxy group.

However, due to the meta-substitution pattern, the donor (-OH) and acceptor (-OCF₃) groups are too far apart to form a stable intramolecular hydrogen bond. askfilo.com A stable IMHB requires an ortho relationship between the donor and acceptor groups. mdpi.com Therefore, computational analysis would predict that no significant IMHB exists in this molecule. The phenol's -OH group remains available to act as a strong hydrogen bond donor for intermolecular interactions with other molecules (e.g., another molecule of itself or a solvent), which would be a dominant feature in its condensed-phase behavior and crystal packing. nih.gov

Molecular Modeling and Conformational Analysis

Density Functional Theory (DFT) is a principal method used for these types of investigations, providing a good balance between accuracy and computational cost. For analogous compounds, such as substituted diphenyl ethers and N-3-hydroxyphenyl-4-methoxybenzamide, DFT calculations, often using the B3LYP functional with basis sets like 6-31G+(d,p), have been successfully employed to optimize molecular geometries. nih.gov These studies reveal that while intermolecular interactions in a crystal lattice can significantly affect the conformation, gas-phase calculations are vital for understanding the inherent conformational preferences of an isolated molecule. nih.gov

The conformational landscape of this compound would be explored by systematically rotating the bonds connecting the phenyl rings and the ether oxygen. This process, known as a potential energy surface (PES) scan, identifies the lowest energy (most stable) conformations. For similar aromatic compounds, it has been shown that the presence and position of substituents can create distinct, stable conformers with varying energies. beilstein-journals.org

Key parameters derived from molecular modeling of analogous compounds include bond lengths, bond angles, and dihedral angles. The table below illustrates the type of data that would be generated for this compound based on standard computational methods.

| Parameter Type | Description | Typical Computational Method |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-O, C-C, C-H, C-F). | DFT (e.g., B3LYP/6-311G+dp) |

| Bond Angles | The angle formed between three connected atoms (e.g., C-O-C, C-C-C). | DFT (e.g., B3LYP/6-311G+dp) |

| Dihedral Angles | The angle between two planes, crucial for defining the molecule's 3D shape and conformational isomers. | DFT (e.g., B3LYP/6-311G+dp) |

| Rotational Barriers | The energy required to rotate from one stable conformer to another. | Potential Energy Surface Scan |

| Molecular Orbitals | The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | DFT Calculations |

This table is illustrative and shows the types of parameters that would be determined in a computational study.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its synthesis, such as through an Ullmann condensation or other cross-coupling reactions, or its subsequent functionalization.

Theoretical studies on related compounds, like trifluoromethoxybenzene, show that the -OCF₃ group acts as a deactivating, meta-directing substituent in electrophilic aromatic substitution, despite the oxygen's potential for resonance donation. beilstein-journals.org DFT calculations can map the entire reaction pathway for such a substitution, identifying the transition states and intermediates. This allows for the determination of activation energies, which explains the regioselectivity and reaction rates observed experimentally.

For instance, the synthesis of trifluoromethylphenols, precursors to the target molecule, has been a subject of interest. google.com Computational models can be used to investigate the efficiency of different synthetic routes, such as the hydrolysis of a substituted phenyldiazonium salt or the hydrogenation of a substituted benzyl (B1604629) ether. google.com

A computational study on the thermal decomposition of a complex pyrazoline derivative demonstrated the power of DFT in understanding reaction mechanisms that are difficult to probe experimentally. mdpi.com The study used Bonding Evolution Theory (BET) to follow the changes in electron density throughout the reaction, revealing a single-step dehydrochlorination mechanism. mdpi.com Similar methods could be applied to understand the stability and degradation pathways of this compound.

The table below outlines the key aspects of reaction mechanisms that can be investigated using computational methods, based on studies of analogous molecules.

| Mechanistic Aspect Investigated | Description | Relevant Computational Technique |

| Transition State (TS) Search | Locating the highest energy point along the reaction coordinate, which determines the activation energy (Ea) of the reaction. | TS Optimization algorithms (e.g., QST2/QST3, Berny) |

| Reaction Pathway Analysis | Mapping the minimum energy path connecting reactants, transition states, and products. | Intrinsic Reaction Coordinate (IRC) calculations |

| Thermodynamic Calculations | Calculating the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction to determine its spontaneity. | Frequency calculations at optimized geometries |

| Regioselectivity Prediction | Determining which site on a molecule is most likely to react, for example, during electrophilic aromatic substitution. | Analysis of Fukui functions, electrostatic potential maps, and TS energies |

This table is illustrative, showing the computational approaches applicable to studying the reaction mechanisms of the target compound.

Vi. Applications of 3 3 Trifluoromethoxyphenyl Phenol in Advanced Chemical Synthesis

Role as a Versatile Chemical Intermediate

3-(3-Trifluoromethoxyphenyl)phenol serves as a crucial starting material or intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. chemimpex.com The trifluoromethoxy group (-OCF3) is highly sought after in drug design as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. acs.org The compound's utility stems from the reactivity of its phenolic hydroxyl group, which can readily undergo various chemical transformations.

As an intermediate, it is used in the production of specialty materials and as a reagent in broader organic synthesis. chemimpex.com Its stability and compatibility with diverse reaction conditions make it a suitable choice for complex, multi-step synthetic processes. chemimpex.com For instance, the phenol (B47542) group allows for reactions like etherification. A notable application involves the reaction of the sodium salt of a trifluoromethylphenol with compounds like 3-chloro-1-bromopropylbenzene to form intermediates that are then converted into primary and secondary amines. google.com These resulting amines, such as 3-(trifluoromethylphenoxy)-3-phenylpropylamines, have shown potential as specific inhibitors of serotonin (B10506) uptake, indicating their value as psychotropic drug candidates. google.com

The compound's role as an intermediate is pivotal for creating new chemical entities with improved efficacy and potentially reduced toxicity for various applications. chemimpex.com

Table 1: Applications of this compound as a Chemical Intermediate

| Industry | Application Area | Synthesized Product Class | Reference |

|---|---|---|---|

| Pharmaceuticals | Neurological Disorders | Serotonin Uptake Inhibitors | chemimpex.comgoogle.com |

| Agrochemicals | Pest Control | Active Ingredients | chemimpex.com |

| Materials Science | Specialty Polymers | Polymer Formulations | chemimpex.com |

| Chemical Research | Organic Synthesis | Reagents and Building Blocks | chemimpex.comchemicalbook.com |

Development of Novel Fluorinated Scaffolds and Building Blocks

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to fine-tune a compound's properties. This compound is an exemplary fluorinated building block, providing a scaffold that chemists can elaborate upon to create novel and complex structures. chemimpex.comacs.org The trifluoromethoxy group is a strong electron-withdrawing group and offers advantages over more common fluorine substituents, such as increased lipophilicity. acs.org

The development of synthetic methods to create trifluoromethoxylated aromatic compounds is an area of active research, as these motifs are challenging to synthesize but highly valuable. nih.gov The availability of building blocks like this compound provides a more direct route to these desirable structures. Researchers utilize such fluorinated compounds to study their unique properties and behaviors, contributing to advancements in medicinal chemistry and materials science. chemimpex.com

The synthesis of fluorinated polyphenols, for example, has led to the discovery of selective kinase inhibitors for potential therapeutic use, demonstrating the power of using fluorinated phenolic scaffolds. nih.gov Similarly, new catalytic methods are being developed to create other fluorinated heterocyclic scaffolds, like α,α-difluoro-oxetanes, from simple precursors, highlighting the chemical community's interest in expanding the toolbox of fluorinated building blocks for drug discovery. nus.edu.sg

Table 2: Key Reactions for Modifying the this compound Scaffold

| Reaction Type | Reagent/Catalyst Example | Resulting Functional Group | Purpose | Reference |

|---|---|---|---|---|

| Etherification | Alkyl Halides (e.g., 3-chloro-1-bromopropylbenzene) | Aryl Ether | Linker for further functionalization | google.com |

| Polymerization | Diisocyanates, Epoxides | Polyurethane, Epoxy Resin | Formation of fluorinated polymers | chemimpex.commdpi.com |

| Palladium-catalyzed Coupling | Aryl Triflates/Halides, Pd Catalyst | Biaryl Ethers | Construction of complex scaffolds | escholarship.orgacs.org |

Utility in the Synthesis of Complex Organic Molecules

The structural features of this compound make it an important component in the total synthesis of complex organic molecules. Its pre-installed trifluoromethoxy group saves chemists from having to perform often difficult and low-yielding fluorination reactions late in a synthetic sequence. nih.gov

Strategies for creating trifluoromethoxylated molecules are envisioned to accelerate the drug discovery and development process by enabling easier access to complex bioactive molecules that would otherwise be difficult to produce. nih.gov For example, synthetic approaches have been developed to introduce the trifluoromethoxy group onto complex natural products like estrone (B1671321) and morphine derivatives. nih.gov

A specific synthetic pathway highlights the utility of trifluoromethylphenols in producing neurologically active compounds. The synthesis of 3-(trifluoromethylphenoxy)-3-phenylpropylamines, which act as serotonin uptake inhibitors, relies on the reaction of the sodium salt of the corresponding trifluoromethylphenol with a suitable electrophile as a key step. google.com This multi-step process, which may involve the reduction of a ketone, substitution of a hydroxyl group with chlorine, and subsequent ether formation, exemplifies how this building block is integrated into a longer synthetic route to yield a final, complex target molecule. google.com

Contribution to the Design of Materials with Tailored Chemical Properties

Beyond discrete molecules, this compound and its derivatives are valuable monomers for the synthesis of advanced materials, particularly polymers with specific, high-performance properties. chemimpex.com The incorporation of this fluorinated phenolic compound into polymer chains can significantly enhance the material's thermal stability and chemical resistance. chemimpex.com These characteristics are highly desirable for durable materials used in demanding environments, such as in the automotive and construction industries. chemimpex.com

The general principle of using phenolic compounds in materials science is well-established. Phenolic polymers are noted for their ability to form cross-linked networks, leading to materials with robust mechanical properties. nih.gov When this is combined with the unique attributes of fluorine, the resulting polymers can exhibit enhanced hydrophobicity (water repellency) and oleophobicity (oil repellency). This strategy is employed in the development of novel fluorinated polyurethanes, where fluorine-containing polyols are synthesized and then polymerized to create materials with low surface energy and improved mechanical properties. mdpi.com

By analogy, this compound can be used as a monomer or a modifying agent in the production of various polymers, including:

Polyurethanes: By reacting its phenol group with isocyanates.

Epoxy Resins: By reacting with epichlorohydrin (B41342) to form a glycidyl (B131873) ether, which is then cured.

Polycarbonates: Through reaction with phosgene (B1210022) or a similar carbonate source.

The resulting fluorinated polymers would possess a combination of the inherent rigidity and adhesive properties of phenolic resins with the stability and low surface energy imparted by the trifluoromethoxy group.

Table 3: Potential Impact of this compound on Polymer Properties

| Polymer Type | Property Enhancement | Potential Application | Reference |

|---|---|---|---|

| Fluorinated Polyurethanes | Increased Hydrophobicity, Thermal Stability | Coatings, Sealants | chemimpex.commdpi.com |

| Fluorinated Epoxy Resins | Enhanced Chemical Resistance, Lower Surface Energy | Adhesives, Composites for Aerospace/Automotive | chemimpex.com |

| Fluorinated Polycarbonates | Improved Optical Clarity, Weather Resistance | High-performance glazing, electronic components | chemimpex.com |

Q & A

Q. What are the optimal synthetic routes for 3-(3-Trifluoromethoxyphenyl)phenol?

A multi-step synthesis is typically employed, starting with functionalized aromatic precursors. For example:

- Coupling reactions : Suzuki-Miyaura cross-coupling using 3-(trifluoromethoxyphenyl)boronic acid pinacol ester (CAS 262376-31-8) and halogenated phenol derivatives under palladium catalysis .

- Chalcone formation : Condensation of trifluoromethoxyphenyl acryloyl derivatives with brominated hydroxybenzoic acids, yielding intermediates like 5-Bromo-2-hydroxy-3-[3-(3-trifluoromethoxyphenyl)acryloyl]benzoic acid (31–74% yield) .

- Purification : Column chromatography with silica gel and recrystallization using ethanol/water mixtures to achieve >92% purity .

Q. How is this compound characterized post-synthesis?

Key techniques include:

- Spectroscopy :

- Chromatography : HPLC with C18 columns and acetonitrile/water gradients (purity >92%) .

- Thermal analysis : Melting points (e.g., 285.5°C for 3-(trifluoromethoxy)cinnamic acid) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Analog synthesis : Introduce substituents (e.g., nitro, bromo, or chloro groups) at specific positions on the phenyl ring to modulate electronic effects .

- 3D-QSAR modeling : Use computational tools to correlate substituent spatial arrangements with biological activity (e.g., antifungal or antioxidant properties) .

- Biological assays : Test derivatives against target enzymes (e.g., cytochrome P450) or microbial strains, using IC₅₀ or MIC values for quantitative comparisons .

Q. How can computational methods predict the reactivity and solubility of this compound?

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G* basis sets to calculate bond angles, dipole moments, and HOMO-LUMO gaps .

- Solubility prediction : Apply COSMO-RS models to estimate logP values (e.g., experimental logP = 3.2 for the cinnamic acid analog) .

- Molecular dynamics : Simulate interactions with lipid bilayers to assess membrane permeability .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Cross-validation : Compare ¹H NMR data with X-ray crystallography results (e.g., bond lengths and angles from crystal structures) to confirm assignments .

- High-resolution MS : Use exact mass measurements (e.g., ±0.001 Da) to distinguish between isobaric species .

- Dynamic NMR : Analyze temperature-dependent splitting patterns to identify rotational barriers in trifluoromethoxy groups .

Q. What safety protocols are critical for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.